(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone
Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone is a synthetic compound featuring an azetidine ring substituted with a cyclohexylsulfonyl group and linked to an indole moiety via a methanone bridge. The indole moiety, a bicyclic aromatic system, is prevalent in bioactive molecules due to its ability to engage in π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(14-6-7-17-13(10-14)8-9-19-17)20-11-16(12-20)24(22,23)15-4-2-1-3-5-15/h6-10,15-16,19H,1-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVLUNEDPNLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions where a cyclohexylsulfonyl chloride is reacted with the azetidine intermediate under basic conditions.
Attachment of the Indole Moiety: The final step involves coupling the indole derivative with the azetidine-sulfonyl intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts for specific substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the indole moiety.
Reduced Derivatives: Sulfide or thiol derivatives from the reduction of the sulfonyl group.
Substituted Derivatives: Compounds with new functional groups introduced at the azetidine or indole positions.
Scientific Research Applications
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Biochemical Probes: It can act as a probe by binding to specific biomolecules, allowing for the study of their function and interactions.
Material Properties: In materials science, the compound’s unique structure can impart specific electronic or optical properties to the materials it is incorporated into.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine-Indole Scaffolds
Several compounds share the azetidine-indole methanone core but differ in substituents and biological activity:
(1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone (Janssen Compound)
- Substituent : Thiazole-carbonyl piperazine on azetidine.
- Activity : Developed as a crystalline hydrochloride salt for treating pain and metabolic disorders. The thiazole-piperazine group enhances solubility and bioavailability in its salt form .
- Key Difference : The thiazole-carbonyl group introduces hydrogen-bonding capacity, contrasting with the hydrophobic cyclohexylsulfonyl group in the target compound.
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Substituent : Pyridinyl-oxadiazole on azetidine.
- Properties : The oxadiazole ring, a bioisostere for ester or amide groups, may improve metabolic stability compared to sulfonyl groups .
- Key Difference : Indole substitution at the 3-position versus 5-position in the target compound, altering electronic and steric profiles.
Pyrazole- and Imidazole-Indole Derivatives
Compounds with alternative heterocycles instead of azetidine:
(3,5-Diphenyl-4,5-dihydropyrazol-1-yl)(1H-indol-5-yl)methanone (7a)
- Core Structure : Pyrazole instead of azetidine.
- Activity : Exhibits antimicrobial properties, attributed to the diphenylpyrazole moiety’s planar aromaticity and electron-rich regions .
Tubulin Polymerization Inhibitors with Benzoimidazole/Imidazo[4,5-b]pyridine
- Core Structure: Benzoimidazole or imidazo[4,5-b]pyridine linked to indole and trimethoxyphenyl methanone.
- Activity : Potent tubulin inhibitors due to trimethoxyphenyl’s mimicry of colchicine-site binders .
- Key Difference : The target compound lacks the trimethoxyphenyl group, suggesting divergent mechanisms of action.
Solubility and Physicochemical Properties
- Target Compound: The cyclohexylsulfonyl group is highly hydrophobic, likely reducing aqueous solubility. Similar bulky substituents in (1-methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone result in low solubility, necessitating empirical optimization .
- Janssen Compound : Salt formation (hydrochloride) significantly improves solubility, a strategy applicable to the target compound .
- Oxadiazole Derivatives : Polar oxadiazole groups enhance solubility compared to sulfonyl substituents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Substituents : The cyclohexylsulfonyl group in the target compound may confer stability but limit solubility. Replacing it with polar groups (e.g., oxadiazole) could optimize drug-like properties .
- Positional Effects: Indole substitution at the 5-position (vs. 3-position) may influence receptor binding selectivity, as seen in cannabinoid receptor studies where side-chain modifications drastically altered potency .
Biological Activity
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be described by the following molecular formula: . It features an azetidine ring, a cyclohexylsulfonyl group, and an indole moiety, which together contribute to its biological properties.
| Component | Description |
|---|---|
| Azetidine Ring | A four-membered saturated heterocycle |
| Cyclohexylsulfonyl Group | Sulfonyl functional group enhancing solubility |
| Indole Moiety | A bicyclic structure known for diverse biological activities |
Antitumor Activity
Recent studies have indicated that compounds similar to (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, spiro-fused heterocycles containing azetidine frameworks were tested against human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) cell lines. The results showed IC50 values ranging from 2 to 10 μM after 72 hours of treatment .
The mechanism of action involves cell cycle perturbation, leading to increased accumulation of cells in the SubG1 and G0/G1 phases, indicating apoptosis induction. Morphological changes in the cytoskeleton were also observed, with significant alterations in actin distribution and reduced motility in treated cells .
The biological activity of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone may be attributed to several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Cytoskeletal Disruption : Changes in the actin cytoskeleton affect cell motility and morphology, further inhibiting tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in preclinical settings:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity, with some derivatives showing enhanced efficacy compared to others.
- Cytotoxicity Assessment : In vitro assays demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on multiple tumor types, reinforcing the potential therapeutic applications of azetidine-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
